3-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid
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Overview
Description
3-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H11NO4S2 and a molecular weight of 261.32 g/mol This compound is known for its unique structure, which includes a thiophene ring substituted with a pyrrolidin-1-ylsulfonyl group and a carboxylic acid group
Preparation Methods
The synthesis of 3-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Introduction of the Pyrrolidin-1-ylsulfonyl Group: The pyrrolidin-1-ylsulfonyl group can be introduced through a nucleophilic substitution reaction, where pyrrolidine reacts with a sulfonyl chloride derivative.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the thiophene ring is treated with carbon dioxide under basic conditions.
Chemical Reactions Analysis
3-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyrrolidin-1-ylsulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols).
Scientific Research Applications
3-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological processes and as a potential lead compound for drug discovery.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The pyrrolidin-1-ylsulfonyl group may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects.
Comparison with Similar Compounds
3-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar biological activities.
Thiophene derivatives: These compounds share the thiophene ring and have similar chemical reactivity.
Sulfonyl derivatives: These compounds share the sulfonyl group and have similar chemical properties.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-pyrrolidin-1-ylsulfonylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S2/c11-9(12)8-7(3-6-15-8)16(13,14)10-4-1-2-5-10/h3,6H,1-2,4-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMWQHYHFKHRHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(SC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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